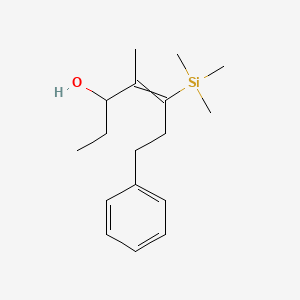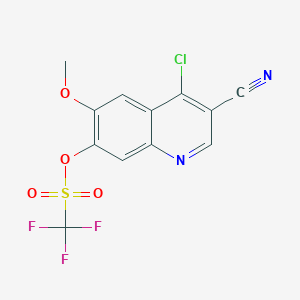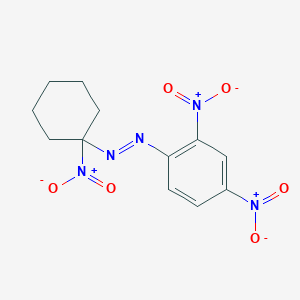
5-Benzyl-1,3-dioxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C10H8O4. It is a derivative of 1,3-dioxolane, featuring a benzyl group attached to the 5-position of the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
5-Benzyl-1,3-dioxolane-2,4-dione can be synthesized through the ring-opening polymerization of O-carboxyanhydrides (OCAs). The process involves using a zinc alkoxide initiator to achieve highly efficient polymerization without significant epimerization . The reaction is typically carried out at low temperatures, around -70°C, to ensure high isoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced polymerization techniques and catalysts to produce the compound in large quantities. The scalability of the ring-opening polymerization process makes it suitable for industrial applications .
化学反应分析
Types of Reactions
5-Benzyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polymers from this compound.
Substitution Reactions: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Zinc Alkoxide: Used as an initiator for the ring-opening polymerization.
Electrophiles: Such as halogens or nitro groups, can be used for substitution reactions on the benzyl ring.
Major Products Formed
科学研究应用
5-Benzyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Polymer Chemistry:
Materials Science: The polymers derived from this compound exhibit unique mechanical and thermal properties, making them suitable for advanced materials.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The primary mechanism of action for 5-Benzyl-1,3-dioxolane-2,4-dione involves its polymerization through the ring-opening process. The zinc alkoxide initiator activates the monomer, leading to the formation of a polymer chain. The benzyl group can also participate in various chemical reactions, contributing to the compound’s versatility .
相似化合物的比较
Similar Compounds
5-Methyl-1,3-dioxolane-2,4-dione: Another derivative of 1,3-dioxolane, differing by the presence of a methyl group instead of a benzyl group.
5-(4-Benzyloxy)benzyl-1,3-dioxolane-2,4-dione: A more complex derivative with an additional benzyloxy group attached to the benzyl ring.
Uniqueness
5-Benzyl-1,3-dioxolane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
421545-77-9 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
5-benzyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c11-9-8(13-10(12)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
GZGUUNXZPRWLKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
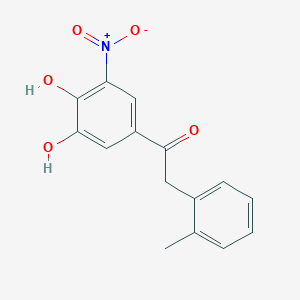
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
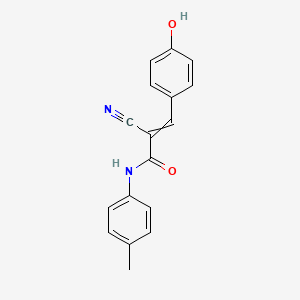
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
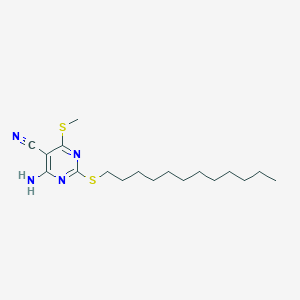
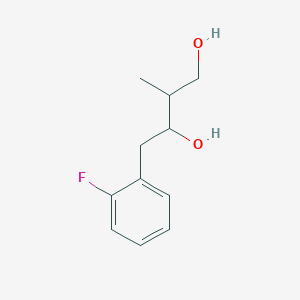

![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
